![molecular formula C21H28S B14502423 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene CAS No. 62938-09-4](/img/structure/B14502423.png)
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C21H28S It is a derivative of benzene, featuring two tert-butyl groups and a phenylsulfanyl methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfanyl methyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl methyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which 1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the phenylsulfanyl methyl group, making it less reactive in certain chemical reactions.
1,3-Di-tert-butyl-5-[(phenylsulfonyl)methyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
1,3-Di-tert-butyl-5-methylbenzene: Lacks the phenylsulfanyl group, resulting in different reactivity and applications.
Uniqueness
1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene is unique due to the presence of both tert-butyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and synthetic pathways.
特性
CAS番号 |
62938-09-4 |
|---|---|
分子式 |
C21H28S |
分子量 |
312.5 g/mol |
IUPAC名 |
1,3-ditert-butyl-5-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C21H28S/c1-20(2,3)17-12-16(13-18(14-17)21(4,5)6)15-22-19-10-8-7-9-11-19/h7-14H,15H2,1-6H3 |
InChIキー |
ZYOKWFSQEPPWTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)CSC2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



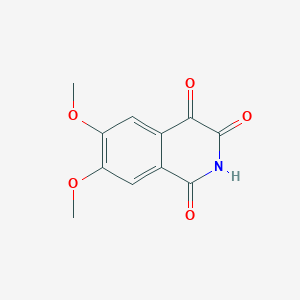
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
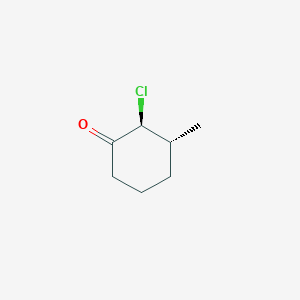
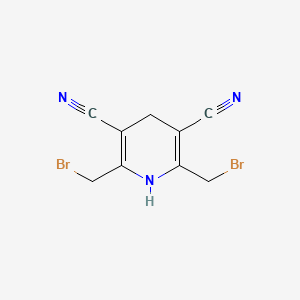
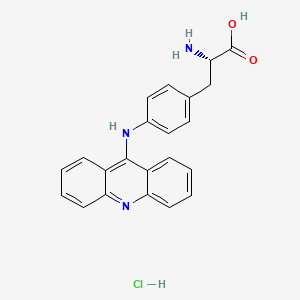
![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)

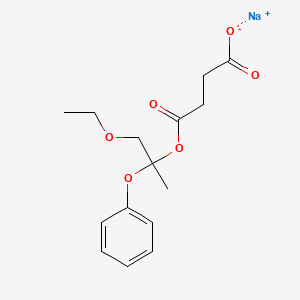

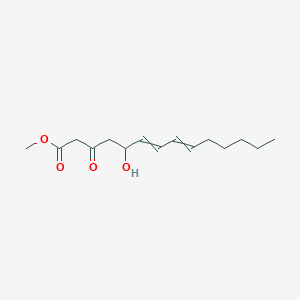

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)

